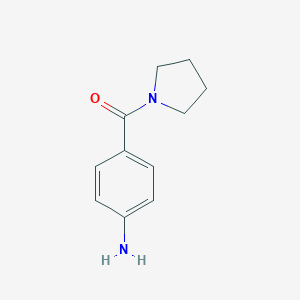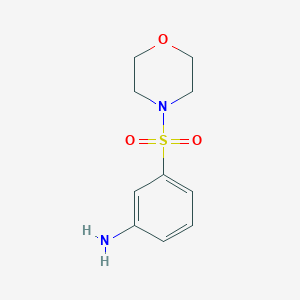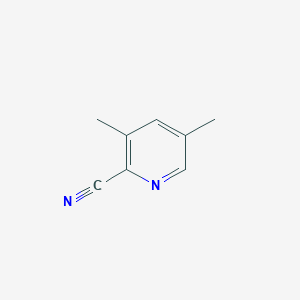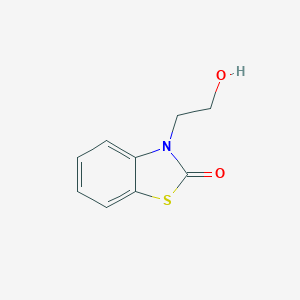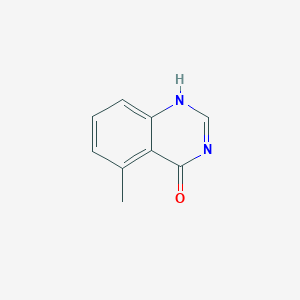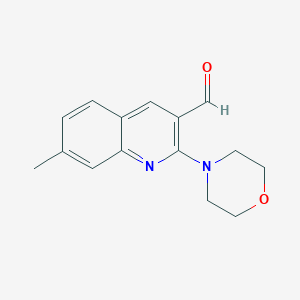
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 400067-02-9 . It has a molecular weight of 256.3 and its IUPAC name is 7-methyl-2-(4-morpholinyl)-3-quinolinecarbaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 256.3 . The InChI code representing its molecular structure is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 .
Applications De Recherche Scientifique
Synthesis and Reactivity
- Quinoline derivatives, including those with morpholin-4-yl groups, are synthesized through various chemical reactions such as Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reaction. These compounds have been explored for their potential in forming complex molecular structures and exhibiting a wide range of biological activities (Gouda & El‐Bana, 2022).
Biological Activities and Applications
- Research on quinoline-3-carbaldehyde derivatives has explored their potential in medicinal chemistry, including the synthesis of compounds with potential antibacterial, antitumor, and anti-inflammatory activities. For instance, novel quinolinyl chalcones derived from quinoline-3-carbaldehydes have shown promising growth-promoting effects on plants and exhibited antimicrobial properties (Hassan, Alzandi, & Hassan, 2020).
Chemical Characterization and Analysis
- The synthesis of quinolinecarbaldehydes and their Schiff base derivatives has been reported, with detailed spectroscopic and electrochemical characterization. These studies provide valuable information for the development of novel compounds with potential applications in various fields of science and technology (Wantulok et al., 2020).
Potential for Molecular Switches and Photoinduced Reactions
- Quinoline-3-carbaldehydes have been studied for their role in photoinduced hydrogen-atom transfer, demonstrating the potential for developing molecular switches. This highlights the interesting photophysical properties of quinoline derivatives that could be harnessed for various scientific applications (Lapinski et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXORMWUIJFHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355463 |
Source


|
| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
CAS RN |
400067-02-9 |
Source


|
| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

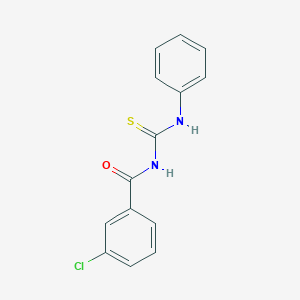
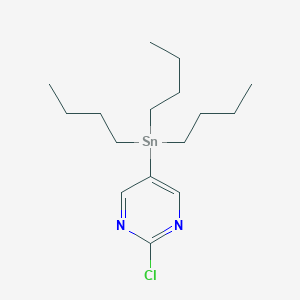
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
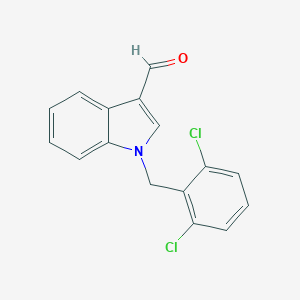
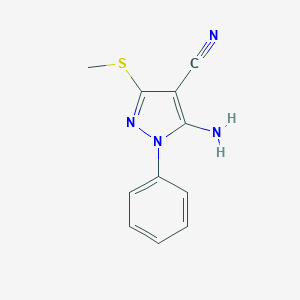
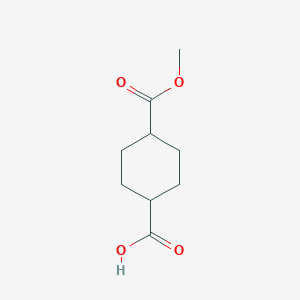
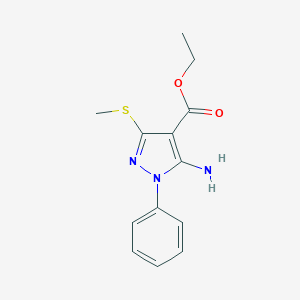
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
